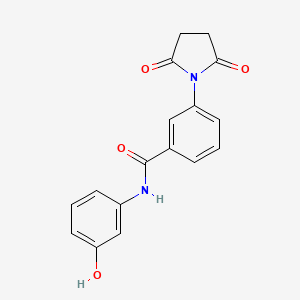

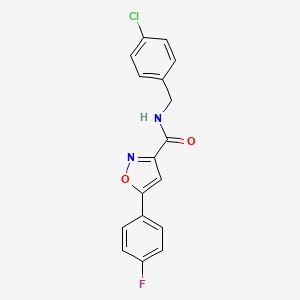

![molecular formula C27H19N3O2 B4580453 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)

5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Übersicht

Beschreibung

5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a compound belonging to the family of anthra[1,9-cd]isoxazol-6-ones. These compounds are of interest due to their unique chemical structure and potential applications in various fields of chemistry and materials science. The interest in these compounds stems from their diverse chemical reactions and properties, which make them valuable intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves the amination of anthra[1,9-c,d]isoxazol-6-ones. The behavior of 3,5-dihalo derivatives of this class of compounds with respect to primary and secondary amines has been studied, demonstrating that 5-chloroanthra[1,9-c,d]isoxazol-6-one undergoes amination particularly readily to produce the corresponding amino derivatives. Amination in the presence of dimethylformamide (DMF) is accompanied by reductive cleavage of the isoxazole ring, leading to the formation of 1-amino-4-arylaminoanthraquinones (Gornbstaev et al., 1980).

Molecular Structure Analysis

The molecular structure of compounds in the anthra[1,9-cd]isoxazol-6-one family is characterized by the presence of an isoxazole ring fused to an anthracene moiety. This unique fusion contributes to their distinctive chemical behavior and the potential for diverse functionalization through reactions such as nitrosation, leading to novel derivatives (Gornostaev et al., 2006).

Chemical Reactions and Properties

Anthra[1,9-cd]isoxazol-6-ones participate in various chemical reactions, including nucleophilic attack leading to ring opening and the formation of substituted anthraquinones. These reactions are facilitated by the presence of sulfoxides, triphenyl phosphine, and aliphatic or aromatic phosphites, providing a method to access diverse anthraquinone derivatives with potential applications in material science and organic synthesis (Sutter & Weis, 1982).

Physical Properties Analysis

The physical properties of 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one, like other compounds in its family, are influenced by the nature of the substituents on the anthracene and isoxazole rings. These properties include solubility, melting point, and stability, which are crucial for their handling and application in synthesis processes.

Chemical Properties Analysis

The chemical properties of these compounds are defined by their reactivity towards various nucleophiles and electrophiles. For instance, they show facile nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. These reactions enable the synthesis of a wide range of derivatives, expanding their application potential in organic synthesis and beyond (Zolotareva & Gornostaev, 1983).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Structural Insights

Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones : A study detailed the reaction of chloral with substituted anilines, leading to the formation of various intermediates and final products, providing insights into the synthesis and structural properties of novel substituted 1,3-thiazolidin-4-ones. This research highlights the versatile reactivity of chloral with amines, offering pathways for synthesizing compounds with potentially related structures to 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one (Issac & Tierney, 1996).

Anthraquinones and Derivatives from Marine-Derived Fungi : Anthraquinones and their derivatives, including structures similar to 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one, are highlighted for their diversity and biological activities. This review underlines the importance of marine microorganisms as sources of structurally unique secondary metabolites with potential therapeutic applications (Fouillaud et al., 2016).

Isoxazoline Containing Natural Products as Anticancer Agents : Isoxazoline derivatives, including the structural motif present in the compound of interest, are discussed for their medicinal chemistry significance, particularly as anticancer agents. The review encompasses natural sources, isolation, synthetic pathways, and the anticancer activity of isoxazoline derivatives (Kaur et al., 2014).

Chemical Fixation of CO2 with Aniline Derivatives

- Synthesis of Functionalized Azole Compounds : An interesting application involves the use of carbon dioxide (CO2) as a feedstock in organic synthesis, particularly in cyclizing aniline derivatives to functionalized azoles. This methodology, potentially applicable to compounds like 5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one, provides a novel route to synthesize valuable chemicals from an abundant, renewable resource (Vessally et al., 2017).

Eigenschaften

IUPAC Name |

10-anilino-12-(benzylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c31-26-19-13-7-8-14-20(19)27-24-23(26)21(29-18-11-5-2-6-12-18)15-22(25(24)30-32-27)28-16-17-9-3-1-4-10-17/h1-15,28-29H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISXMDMHVOVZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-(benzylamino)-5-(phenylimino)-5H-anthra[1,9-cd][1,2]oxazol-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)

![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)

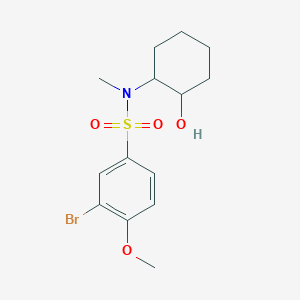

![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)

![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)

![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)

![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)

![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)

![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)